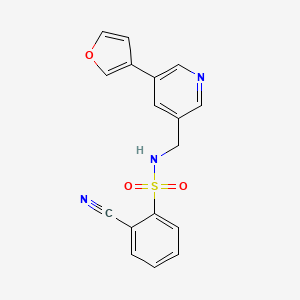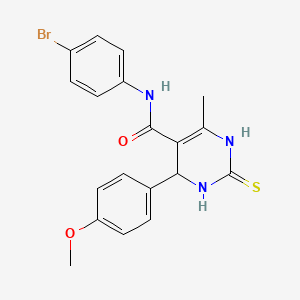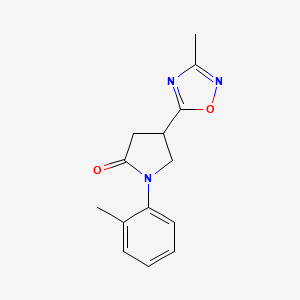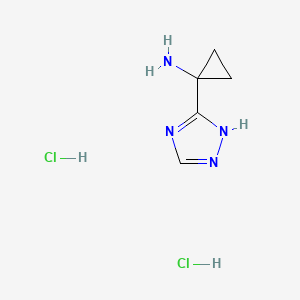![molecular formula C19H18F2N2O2S2 B2966214 2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 873010-29-8](/img/structure/B2966214.png)
2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide” is an organic molecule that contains several functional groups including a sulfonamide, a thiazole, and a benzenesulfonamide . These functional groups suggest that the compound could have potential applications in medicinal chemistry or as a building block in organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring and a benzenesulfonamide group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might participate in reactions with electrophiles, and the thiazole ring might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Gastroprotective Properties and Anti-Helicobacter Pylori Activities
- Ebrotidine, a compound with a similar structural motif, is highlighted for its gastroprotective properties and anti-Helicobacter pylori activities. It is not only recognized for its acid-suppressant activity but also for its notable gastroprotective and anti-Helicobacter pylori properties. This dual functionality makes it a potential candidate in treating gastric diseases caused by H. pylori infection. The drug's unique ability to promote mucosal repair and maintain mucosal integrity, along with its potent inhibitory action on H. pylori urease activity and its effect on enhancing the gastric mucosal expression of integrin receptors, underscores its therapeutic potential (Slomiany, Piotrowski, & Slomiany, 1997).
Environmental Impact and Biodegradation of Thiophenes
- Studies reviewing the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum highlight the environmental impact of organosulfur compounds. These compounds, including thiophenes and benzothiophenes, are significant constituents of petroleum and other fossil fuel products, presenting challenges in petroleum-contaminated environments. The biodegradation of these compounds, including the identification of metabolites in laboratory cultures, is essential for understanding their fate and potential environmental risks (Kropp & Fedorak, 1998).
Pharmaceutical Applications and Drug Design
- The synthesis and applications of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines demonstrate the pharmaceutical relevance of compounds with benzothiazole and benzimidazole moieties. These compounds are foundational in developing drugs with various therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. The review of synthetic methods and biological applications of azolylthiazoles underscores the significance of these heterocycles in medicinal chemistry (Ibrahim, 2011).
Optoelectronic Materials and Luminescent Properties
- Research into the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors illustrates the potential of compounds with similar structural features in optoelectronic applications. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials with desired photophysical properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S2/c1-12-4-3-5-14(10-12)19-23-13(2)17(26-19)8-9-22-27(24,25)18-11-15(20)6-7-16(18)21/h3-7,10-11,22H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKJRIHGSHIHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Adamantyl{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2966131.png)

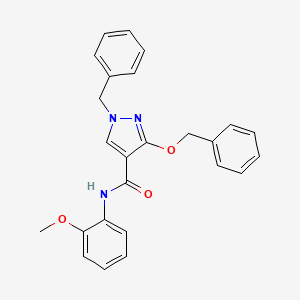

![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2966136.png)

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2966138.png)
